molecular formula C9H8ClN3O2 B12942944 Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B12942944
M. Wt: 225.63 g/mol
InChI Key: JKEVWZPTAFSNCC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is known for its unique structural features, which include a fused pyrrole and triazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, starting from a pyrrole derivative, the compound can be synthesized via bromohydrazone formation, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide, which undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis processes that are optimized for large-scale production. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in industrial settings to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . Additionally, it can interfere with signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-5-11-8(10)7-3-6(9(14)15-2)4-13(7)12-5/h3-4H,1-2H3

InChI Key

JKEVWZPTAFSNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C2C(=N1)Cl)C(=O)OC

Origin of Product

United States

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